![molecular formula C13H10N2O4 B11989174 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol CAS No. 3762-63-8](/img/structure/B11989174.png)
2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol is a Schiff base compound with the molecular formula C13H10N2O4. It is characterized by the presence of an azomethine group (C=N) and a nitro group (NO2) attached to a phenolic ring. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-nitroaniline. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Applications De Recherche Scientifique
2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol involves its ability to form stable complexes with metal ions. The azomethine group (C=N) and the phenolic hydroxyl group (OH) act as donor sites, allowing the compound to coordinate with metal ions. This coordination can enhance the compound’s biological activity and catalytic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol
- 2-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}-5-nitrophenol
- 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-nitrophenol
Uniqueness
2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of both hydroxyl and nitro groups on the phenolic ring provides a balance between electron-donating and electron-withdrawing effects, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
3762-63-8 |
|---|---|
Formule moléculaire |
C13H10N2O4 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
2-[(2-hydroxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H10N2O4/c16-12-6-5-10(15(18)19)7-9(12)8-14-11-3-1-2-4-13(11)17/h1-8,16-17H |
Clé InChI |
IVLAJZAWUQXYSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989113.png)
![Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate](/img/structure/B11989114.png)

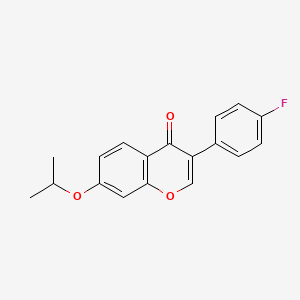

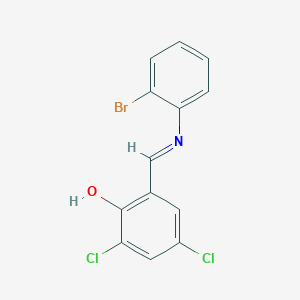
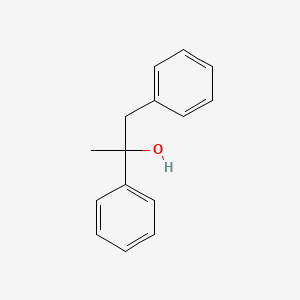
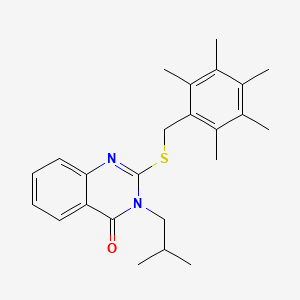
![[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile](/img/structure/B11989153.png)
![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B11989160.png)
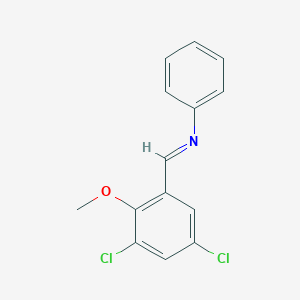
![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)
